molecular formula C8H11NO2S B2924456 Ethyl (thiophen-3-ylmethyl)carbamate CAS No. 1207000-96-1

Ethyl (thiophen-3-ylmethyl)carbamate

Cat. No. B2924456
CAS RN: 1207000-96-1
M. Wt: 185.24
InChI Key: KFOAHFURHPUREH-UHFFFAOYSA-N
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Description

Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and appears as a white solid . It is not a component of polyurethanes, despite its name . Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .


Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . In the context of thiophene derivatives, they have been synthesized by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of ethyl carbamate involves an ester of carbamic acid . A related compound, methyl N-[1-(thiophen-3-yl)ethyl]carbamate, contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Thiophene .


Chemical Reactions Analysis

The key reaction for ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an ethyl carbamate precursor .


Physical And Chemical Properties Analysis

Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless . The vapor pressure for ethyl carbamate is 0.36 at 25 °C .

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of derivatives related to Ethyl (thiophen-3-ylmethyl)carbamate highlights their potential in materials science. One study describes the synthesis and characterization of donor–acceptor type monomers, which show good electrochemical activity and distinct electrochromic properties due to the introduction of acceptor groups with different polarities. These compounds, and their polymers synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes, reasonable optical contrast, and fast switching times, indicating their potential for applications in smart windows and displays (Hu et al., 2013).

Corrosion Inhibition

Another application area is corrosion inhibition. A study on the synthesized thiophene Schiff base demonstrates its efficiency as a corrosion inhibitor for mild steel in acidic solutions. The inhibition efficiency increases with the compound's concentration, and its adsorption on the steel surface follows Langmuir’s isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This research opens avenues for developing new corrosion inhibitors for industrial applications (Daoud et al., 2014).

Heterocyclic Synthesis

Ethyl (thiophen-3-ylmethyl)carbamate and its derivatives also play a crucial role in heterocyclic synthesis, leading to the creation of novel compounds with potential biological activities. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize a variety of pyran, pyridine, and pyridazine derivatives. These synthetic methodologies offer a pathway to design and develop new therapeutic agents (Mohareb et al., 2004).

Safety and Hazards

Ethyl carbamate is harmful if swallowed and may cause cancer . It has been classified as a Group 2A carcinogen, “probably carcinogenic to humans” . It is advised against use in food, drug, pesticide, or biocidal product use .

Future Directions

Ethyl carbamate is a probable human carcinogen, so reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These methods include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Mechanism of Action

Target of Action

Ethyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid . Inhibition of AChE leads to an increase in ACh, thereby enhancing stimulation of nerve endings .

Mode of Action

Carbamate derivatives, including Ethyl (thiophen-3-ylmethyl)carbamate, inhibit AChE by mimicking the substrate and forming a carbamoylated complex with the enzyme . This complex is hydrolyzed considerably slower than the acylated form, leading to a prolonged action of ACh . The compound’s interaction with its target results in changes in nerve signal transmission, potentially affecting various physiological processes.

Biochemical Pathways

The biochemical pathway affected by Ethyl (thiophen-3-ylmethyl)carbamate involves the cholinergic system . By inhibiting AChE, the compound interferes with the hydrolysis of ACh, leading to an accumulation of ACh at nerve synapses or neuromuscular junctions . This can affect various downstream effects, including muscle contraction and nerve signal transmission.

Result of Action

The primary result of Ethyl (thiophen-3-ylmethyl)carbamate’s action is the inhibition of AChE, leading to an increase in ACh at nerve synapses or neuromuscular junctions . This can result in enhanced nerve stimulation and potentially affect various physiological processes. It’s important to note that ethyl (thiophen-3-ylmethyl)carbamate has been classified as a potential carcinogen .

Action Environment

The action of Ethyl (thiophen-3-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s formation and stability can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances, such as other carbamates or organophosphates . Therefore, the compound’s action, efficacy, and stability need to be evaluated in the context of the specific environment in which it is present.

properties

IUPAC Name

ethyl N-(thiophen-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAHFURHPUREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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